![molecular formula C8H5BrN2O B1613405 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23536-76-7](/img/structure/B1613405.png)
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure with a bromine atom at the 7th position. It exhibits a range of biological activities, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the bromination of 4H-pyrido[1,2-a]pyrimidin-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, can be used to introduce aryl or vinyl groups at the 7th position.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions are various substituted derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition and receptor modulation.
Material Science: The compound and its derivatives are explored for their potential use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 7th position can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: The parent compound without the bromine substitution.
7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with a chlorine atom instead of bromine.
7-iodo-4H-pyrido[1,2-a]pyrimidin-4-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 7th position in 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one imparts unique chemical and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development .
Biological Activity
7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its diverse biological activities. Characterized by a unique bicyclic structure that integrates both pyridine and pyrimidine elements, this compound exhibits significant potential in drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 223.07 g/mol. The presence of a bromine atom at the 7-position and a carbonyl group at the 4-position contributes to its chemical reactivity and biological activity.
Antagonism and Enzyme Inhibition
Research indicates that this compound exhibits several biological activities, including:
- CXCR3 Antagonism : The compound acts as an antagonist to the CXCR3 receptor, which plays a crucial role in immune response pathways. This activity suggests potential applications in treating inflammatory diseases.
- Enzyme Inhibition : It shows inhibitory effects on various enzymes, which could be leveraged for therapeutic interventions in diseases where these enzymes are implicated. For instance, it has been studied for its effects on fibroblast growth factor receptors (FGFR), which are associated with cancer progression .
The mechanism of action for this compound involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom enhances the compound's binding affinity and selectivity towards these targets, potentially leading to inhibition of enzyme activity or modulation of receptor function.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
CXCR3 Antagonism | Modulates immune responses | |
FGFR Inhibition | Potential anti-cancer properties | |
Enzyme Inhibition | Inhibits various enzymes involved in disease |
Case Study: FGFR Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit FGFR activity. This inhibition has been linked to reduced cell proliferation in cancer models, indicating its potential as an anti-cancer agent. Further studies using molecular docking techniques have elucidated the binding interactions between the compound and FGFRs, providing insights into its mechanism of action .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. Here is a comparative analysis:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-Bromo-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Methyl group at the second position | Exhibits distinct biological activity due to methyl substitution |
9-Bromo-7-methyl-2-(morpholino)-4H-pyrido[1,2-a]pyrimidin-4-one | Morpholino group addition | May enhance solubility and bioavailability |
7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one | Chloromethyl group instead of methyl | Alters reactivity and potential interactions |
The unique substitution pattern of this compound differentiates it from these analogs and enhances its biological activity.
Q & A
Basic Research Questions
Q. How can the molecular structure of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one be experimentally confirmed?
Methodological Answer:
- Spectroscopic Techniques : Use -NMR and -NMR to confirm proton and carbon environments. For example, the bromine atom’s deshielding effect alters neighboring proton signals, as seen in similar pyrido[1,2-a]pyrimidinone derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHBrNO) by matching the exact mass (254.94 g/mol) .
- X-ray Crystallography : If a single crystal is obtained, X-ray diffraction provides definitive bond lengths and angles. A related compound, 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, was structurally validated using this method .
Q. What are the standard synthetic routes for preparing this compound?
Methodological Answer:
- Direct Bromination : React 4H-pyrido[1,2-a]pyrimidin-4-one with bromine (Br) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane. This method is analogous to bromination protocols for pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives .
- Intermediate Functionalization : Introduce bromine at an earlier synthetic stage. For example, brominated pyridine precursors can be cyclized with urea derivatives to form the pyrimidinone ring .
Q. How can researchers optimize the purity of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate impurities.
- Recrystallization : Dissolve the compound in a minimal volume of hot ethanol or acetone, then cool slowly to obtain high-purity crystals .
- HPLC Analysis : Monitor purity using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., at the 2- or 3-position) and test bioactivity. For example, replacing bromine with chlorine or methyl groups alters antimicrobial potency in pyrido[1,2-a]pyrimidinone analogs .
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell lines, incubation times) across studies. Contradictions may arise from variations in cytotoxicity assay protocols .
Q. What computational methods are suitable for predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic regions (e.g., the bromine atom’s susceptibility to nucleophilic substitution) .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. A pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one derivative showed high binding affinity to ATP pockets in computational models .
Q. How can reaction conditions for synthesizing this compound derivatives be optimized?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates. Evidence shows dichloromethane improves yields in bromination reactions .
- Catalyst Selection : Use Lewis acids (e.g., AlCl) to accelerate cyclization steps in pyrido[1,2-a]pyrimidinone synthesis .
- Temperature Control : Perform reactions under reflux (70–100°C) to balance reaction rate and side-product formation .
Q. How do substituents at the 2- and 3-positions influence the biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives?
Methodological Answer:
- Case Study 1 : A 2-(aminomethyl) substituent enhances water solubility and cellular uptake, as seen in 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one .
- Case Study 2 : Adding a thiazolidinone group at the 3-position (e.g., in 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl} derivatives) increases antifungal activity due to improved target binding .
Q. What analytical strategies validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Testing : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Related pyrido[1,2-a]pyrimidinones show instability in alkaline conditions .
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidizing agents (HO) to identify degradation products .
Properties
IUPAC Name |
7-bromopyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXIWCORFSTEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631509 | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23536-76-7 | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23536-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90631509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.